molecular formula C13H12FN3O5 B5696356 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione CAS No. 5728-05-2

5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione

Cat. No. B5696356
CAS RN: 5728-05-2
M. Wt: 309.25 g/mol
InChI Key: HUVCQYKPBBODTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione, also known as FMN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FMN is a pyrimidine derivative that has a unique chemical structure and exhibits various biochemical and physiological effects.

Mechanism of Action

5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione exerts its biochemical and physiological effects by binding to specific proteins and enzymes in the body. It has been shown to bind to the active site of enzymes such as dihydrofolate reductase and thymidylate synthase, inhibiting their activity. 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione also binds to riboflavin-binding proteins and is involved in the regulation of cellular metabolism.
Biochemical and Physiological Effects:
5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione exhibits various biochemical and physiological effects, including the inhibition of DNA synthesis, cell proliferation, and protein synthesis. It has also been shown to induce apoptosis in cancer cells and modulate the immune response. 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione has been studied for its potential applications in treating various diseases, including cancer, autoimmune disorders, and infectious diseases.

Advantages and Limitations for Lab Experiments

5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione has several advantages for use in lab experiments, including its fluorescent properties, high stability, and low toxicity. It can be easily synthesized in the lab and purified to obtain a high yield and purity. However, 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione also has some limitations, including its high cost and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione. One potential area of research is the development of new synthetic methods for 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione and its derivatives. Another area of research is the investigation of 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione's potential applications in drug discovery and development. Additionally, there is a need for further studies to elucidate the mechanism of action of 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione and its effects on cellular metabolism and signaling pathways. Finally, there is a need for more in-depth studies to determine the safety and efficacy of 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione in preclinical and clinical trials.

Synthesis Methods

The synthesis of 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione involves the reaction of 4-methoxy-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 4-methoxy-3-nitrobenzylidenemalononitrile. This intermediate is then reacted with 5-fluorouracil in the presence of sodium ethoxide to form 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione. The synthesis of 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione is a multistep process that requires careful monitoring and purification to obtain a high yield and purity.

Scientific Research Applications

5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe to study protein-ligand interactions, enzyme kinetics, and protein folding. 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 5-fluoro-1-(4-methoxy-3-nitrobenzyl)-3-methyl-2,4(1H,3H)-pyrimidinedione has been used as a precursor for the synthesis of other pyrimidine derivatives, which have potential applications in drug discovery and development.

properties

IUPAC Name

5-fluoro-1-[(4-methoxy-3-nitrophenyl)methyl]-3-methylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O5/c1-15-12(18)9(14)7-16(13(15)19)6-8-3-4-11(22-2)10(5-8)17(20)21/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVCQYKPBBODTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN(C1=O)CC2=CC(=C(C=C2)OC)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357204
Record name ZINC00380797
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666697
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Fluoro-1-(4-methoxy-3-nitro-benzyl)-3-methyl-1H-pyrimidine-2,4-dione

CAS RN

5728-05-2
Record name ZINC00380797
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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